![molecular formula C18H20N6O2S B2398800 2-[3-(4-甲氧基苯基)三唑并[4,5-d]嘧啶-7-基]硫代-1-哌啶-1-基乙酮 CAS No. 863460-67-7](/img/structure/B2398800.png)
2-[3-(4-甲氧基苯基)三唑并[4,5-d]嘧啶-7-基]硫代-1-哌啶-1-基乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of nitrogen-containing heterocycle . These types of structures are abundant in nature and play a crucial role in the metabolism of all living cells .
Synthesis Analysis
The synthesis of similar triazolopyrimidine-based compounds has been reported in the literature. For instance, a copper-catalyzed approach was used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolopyrimidines . This strategy involved the use of various 7-O-propargylated pyrazolopyrimidines and 1-azidoglycosides .科学研究应用
- Compound A has been investigated for its cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) in vitro .
- Notably, two derivatives of compound A exhibited potent anticancer activity: 5-((1-(4-chloro-3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine and 5-((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine .
- Compound A showed promising inhibitory activity against EGFR proteins, making it a potential targeted therapy for cancer treatment .
- Fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles (VIa–VIm) were developed as prospective anticancer agents against MCF-7 and A-549 cancer cells .
- 1,2,3-triazoles and their hybrids have gained recognition as “lead compounds” in drug discovery due to their fascinating pharmacological properties .
- The synthesis of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives opens avenues for further drug development .
- In addition to EGFR targeting, compound A derivatives were evaluated for antitumor activities against various human cancer cell lines (MGC-803, MCF-7, EC-109, PC-3, and Hela) in vitro .
Anticancer Activity
EGFR Targeting
Drug Design and Synthesis
1,2,3-Triazole Derivatives
Antitumor Activity
Synthetic Routes
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in various types of cancer . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing cancer cells from proliferating .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the cell cycle, particularly the transition from the G1 phase to the S phase . As a result, the cell cycle is halted, preventing the cancer cells from dividing and proliferating .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in cell cycle progression, and its inhibition disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest, apoptosis, or senescence, all of which can prevent the growth and spread of cancer cells .
Result of Action
The compound’s action results in significant inhibition of cancer cell growth . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces alterations in cell cycle progression and apoptosis within HCT cells .
属性
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-26-14-7-5-13(6-8-14)24-17-16(21-22-24)18(20-12-19-17)27-11-15(25)23-9-3-2-4-10-23/h5-8,12H,2-4,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOSYZLIJULMSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCC4)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。